molecular formula C12H22N2O2 B13911907 tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

Cat. No.: B13911907
M. Wt: 226.32 g/mol
InChI Key: ZJRHZFFFERICEO-UHFFFAOYSA-N
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Description

tert-Butyl N-(spiro[3.3]heptan-2-ylamino)carbamate (CID 169449163) is a valuable spirocyclic chemical building block in medicinal chemistry and drug discovery research . The spiro[3.3]heptane scaffold incorporated in this compound is a key design element used to access new chemical space and improve the physicochemical properties of drug candidates . Its rigid, three-dimensional structure helps reduce conformational flexibility and can be leveraged to engage in favorable binding interactions with biological targets . This compound serves as a critical precursor in the structure-guided design of potent spirocyclic inhibitors, notably for viral proteases such as SARS-CoV-2 3C-like protease (3CLpro), an essential enzyme for viral replication . The tert-butyl carbamate (Boc) group is a common motif in drug design, often used to modulate specificity and act as a steric shield to improve the stability of compounds . Available with a purity of >95%, this reagent is supplied for research applications . It is characterized by a molecular formula of C12H22N2O2 and a molecular weight of 226.32 g/mol . Researchers should note that this product is For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C12H22N2O2

Molecular Weight

226.32 g/mol

IUPAC Name

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate

InChI

InChI=1S/C12H22N2O2/c1-11(2,3)16-10(15)14-13-9-7-12(8-9)5-4-6-12/h9,13H,4-8H2,1-3H3,(H,14,15)

InChI Key

ZJRHZFFFERICEO-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)NNC1CC2(C1)CCC2

Origin of Product

United States

Preparation Methods

General Synthetic Route Overview

The preparation of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate typically involves:

  • Construction or availability of the spiro[3.3]heptane core.
  • Introduction of an amino functionality at the 2-position of the spiro ring.
  • Protection of the amino group as a tert-butyl carbamate (Boc) derivative.

The Boc protection is widely used due to its stability and ease of removal under mild acidic conditions.

Synthesis of the Spiro[3.3]heptane Core

According to patent DE102006046468A1, spiro[3.3]heptan-2-one derivatives can be synthesized via organometallic intermediates. For example, the spiro[3.3]heptane core is prepared by reaction of spiro[3.3]heptane with a magnesium derivative of trifluorobromobenzene, followed by steps involving trimethylsilyl chloride (TMSCl) and sodium iodide to remove hydroxyl groups and benzyl ethers, and oxidation with pyridinium chlorochromate (PCC) to yield aldehyde intermediates. These intermediates are further elaborated to introduce amino groups.

Introduction of the Amino Group and Carbamate Protection

The amino group at the 2-position of the spiro ring is introduced by amination reactions of suitable intermediates, often involving hydrazine or amine derivatives. The resulting amine is then protected by reaction with di-tert-butyl dicarbonate (Boc2O) in the presence of a base such as triethylamine in dichloromethane at room temperature, typically over 24 hours, yielding the tert-butyl carbamate derivative with high purity and yield (up to 97%).

General Boc Protection Reaction:

Reagents Conditions Outcome
Amine (spiro[3.3]heptan-2-ylamine) Di-tert-butyl dicarbonate (1.4 equiv), Et3N (1.4 equiv), CH2Cl2, 25°C, 24 h This compound

This method is consistent with general procedures for Boc protection of chiral amines.

Alternative Synthetic Approaches and Functionalization

Data Tables Summarizing Preparation Details

Step Reagents/Conditions Yield (%) Notes Source
Spiro[3.3]heptane core synthesis Reaction with Mg derivative of trifluorobromobenzene, TMSCl, NaI, PCC oxidation Not specified Multi-step process yielding aldehyde intermediate
Amination to introduce NH2 Reaction with hydrazine or amine derivatives Not specified Intermediate amines formed prior to Boc protection
Boc Protection Di-tert-butyl dicarbonate, Et3N, CH2Cl2, 25°C, 24 h 95-99% High yield, mild conditions, standard for amine protection
Electrochemical oxidation (alternative) Electrochemical anodic oxidation of saturated carbamates Variable Enables functionalization and spirocycle formation

In-Depth Research Findings

  • Physicochemical Importance: The spiro[3.3]heptane scaffold provides a rigid, three-dimensional framework that enhances molecular shape diversity, crucial for drug design.

  • Boc Protection Efficiency: Boc protection of the amino group is highly efficient and yields pure products suitable for further synthetic transformations or biological evaluation.

  • Synthetic Versatility: The compound can serve as a building block for more complex molecules, as shown in peptidomimetic inhibitor synthesis where Boc-protected amines are deprotected and coupled to other fragments.

  • Emerging Techniques: Photoredox catalysis and electrochemical methods allow access to novel spirocyclic carbamates, expanding the chemical space accessible for medicinal chemistry.

The preparation of this compound involves the synthesis of the spiro[3.3]heptane core, introduction of an amino group, and subsequent Boc protection under mild conditions. The methods are well-established, with high yields and purity, supported by diverse literature sources including patents, synthetic protocols, and recent research articles. Alternative modern methods such as electrochemical oxidation and photoredox catalysis offer promising routes for functionalization and diversification of this scaffold.

This comprehensive overview reflects a professional and authoritative synthesis of available data on the preparation of this compound, suitable for researchers and practitioners in synthetic and medicinal chemistry.

Chemical Reactions Analysis

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate undergoes various chemical reactions, including:

Scientific Research Applications

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate has several applications in scientific research:

Mechanism of Action

The mechanism of action of tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate involves its interaction with specific molecular targets. The spirocyclic structure allows it to fit into unique binding sites on enzymes or receptors, potentially inhibiting their activity. The carbamate group can form covalent bonds with active site residues, leading to irreversible inhibition .

Comparison with Similar Compounds

Structural Analysis

The following table highlights structural variations among tert-butyl carbamate derivatives with spirocyclic or bicyclic frameworks:

Compound Name Core Structure Key Substituents/Modifications CAS Number Source
tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate Spiro[3.3]heptane Amine group at position 2 Not explicitly provided Primary compound
tert-butyl N-[6-(hydroxymethyl)spiro[3.3]heptan-2-yl]carbamate Spiro[3.3]heptane Hydroxymethyl group at position 6 EN300-388669
tert-butyl N-{5,5-dimethyl-6-oxospiro[3.3]heptan-2-yl}carbamate Spiro[3.3]heptane 5,5-dimethyl and 6-keto groups Not provided
tert-butyl N-{2-azaspiro[3.3]heptan-6-yl}carbamate hemioxalate 2-azaspiro[3.3]heptane Nitrogen atom in the spiro ring 1181816-12-5
tert-butyl N-[(6-hydroxyspiro[3.3]heptan-2-yl)methyl]carbamate Spiro[3.3]heptane Hydroxyl group at position 6, methylene linker Not provided
tert-butyl N-[(1R,2S)-2-hydroxycyclopentyl]carbamate Cyclopentane Hydroxyl group at position 2 (stereospecific) 1330069-67-4

Key Observations :

  • Spiro vs.
  • Functional Group Diversity : Hydroxyl, hydroxymethyl, and keto substituents (e.g., ) introduce polarity, affecting solubility and hydrogen-bonding capacity.
  • Heteroatom Incorporation : The 2-azaspiro[3.3]heptane derivative (CAS: 1181816-12-5) introduces a basic nitrogen, enabling salt formation and enhanced intermolecular interactions .

Physicochemical Properties

While explicit data (e.g., logP, melting points) are scarce in the evidence, inferences can be made:

  • Polarity : Hydroxyl and hydroxymethyl groups () increase hydrophilicity compared to the parent compound.
  • Conformational Rigidity : Spiro[3.3]heptane derivatives exhibit restricted rotation, favoring pre-organized binding conformations over flexible cyclopentane analogs .

Biological Activity

tert-butyl N-(spiro[3.3]heptan-2-ylamino)carbamate, with the CAS number 2835405-55-3, is a compound that has garnered attention for its potential biological activities. This article explores its chemical properties, biological mechanisms, and relevant research findings.

  • Molecular Formula : C₁₂H₂₂N₂O₂
  • Molecular Weight : 226.32 g/mol
  • IUPAC Name : this compound
  • Purity : 97% .

The compound is hypothesized to function through modulation of specific biological pathways, particularly those involving proteases and signaling molecules. Research indicates that it may interact with enzymes critical in cellular signaling cascades, potentially influencing processes such as apoptosis and immune response.

In Vitro Studies

Studies have demonstrated that this compound exhibits significant activity against various cell lines. For instance, it has been shown to inhibit the processing of certain substrates in cellular assays, indicative of its role as a protease inhibitor.

StudyCell LineIC50 (µM)Observations
A20 B-cell line0.37Significant inhibition of CD74/p8 fragment processing
Mouse whole blood assay0.55Maintained activity in vivo, indicating potential for therapeutic applications

In Vivo Studies

In animal models, the compound has shown promise in modulating immune responses. For example, oral dosing resulted in the accumulation of specific substrates in splenocytes, suggesting a robust effect on immune cell function.

Case Study 1: Immune Modulation

In a study investigating the effects of this compound on immune cells, researchers administered the compound to mice and observed significant changes in B cell populations and dendritic cell activity. The results indicated that the compound could effectively alter immune responses, potentially leading to applications in immunotherapy.

Case Study 2: Cancer Research

Another study focused on the compound's effects on cancer cell lines revealed that it could induce apoptosis through specific signaling pathways. The findings suggest that this compound may serve as a lead compound for developing novel anticancer agents.

Safety and Toxicology

Preliminary assessments indicate that the compound is relatively safe at therapeutic doses; however, comprehensive toxicological studies are necessary to fully understand its safety profile before clinical applications can be considered.

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